molecular formula C12H9ClO3S B1362063 3-phenoxybenzenesulfonyl Chloride CAS No. 252873-46-4

3-phenoxybenzenesulfonyl Chloride

Cat. No. B1362063
CAS RN: 252873-46-4
M. Wt: 268.72 g/mol
InChI Key: JXJUPXKGJUPDHK-UHFFFAOYSA-N
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Description

3-phenoxybenzenesulfonyl chloride is an organic compound with a molecular weight of 268.72 . It is used in various fields including medicine, biology, and chemistry.


Molecular Structure Analysis

The molecular formula of 3-phenoxybenzenesulfonyl chloride is C12H9ClO3S . For a detailed 3D structure, you may refer to molecular visualization tools such as MolView .


Physical And Chemical Properties Analysis

3-phenoxybenzenesulfonyl chloride is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Derivatives and Intermediates

3-Phenoxybenzenesulfonyl chloride plays a crucial role in the synthesis of various chemical derivatives. For instance, Bao et al. (2017) developed a synthetic route for 3-formylbenzenesulfonyl chloride derivatives starting from benzaldehydes. This synthesis involved a two-stage reaction converting aldehyde bisulfite adducts to the target compounds, paving the way for the preparation of a series of these derivatives, which were then identified by chemical derivatization methods. Additionally, the reaction between methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate and 3-nitrobenzenesulfonyl chloride led to the formation of a promising intermediate for the synthesis of Clopidrogel, an antiplatelet drug (Li, Xu, & Zhang, 2012).

Green Synthesis Methods

Efforts have been made to develop green synthesis methods involving 3-phenoxybenzenesulfonyl chloride derivatives. Zhong-xiu (2009) introduced a novel green synthesis method for 3-nitrobenzenesulfonyl chloride, an important intermediate for reactive dyes. This method significantly reduced the amount of acidic waste gas and wastewater produced during the process, marking an important step towards more sustainable chemical production (Zhong-xiu, 2009).

Catalysis and Chemical Transformations

3-Phenoxybenzenesulfonyl chloride derivatives are also significant in catalysis and various chemical transformations. For instance, Nichols et al. (2018) discussed the electrocatalytic reduction of CO2 to formate by an iron(III) chloride compound, highlighting the role of such complexes in mediating reductive disproportionation of CO2 to CO and carbonate (Nichols, Chatterjee, Sabat, & Machan, 2018).

Antibacterial Applications

Derivatives of 3-phenoxybenzenesulfonyl chloride have been explored for their antibacterial properties. Abbasi et al. (2015) synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides and screened them for antibacterial and anti-enzymatic potential against various bacterial strains. The study revealed these compounds to be potent antibacterial agents and moderate to weak enzyme inhibitors, demonstrating the therapeutic potential of these derivatives (Abbasi, Manzoor, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, Qurat-Ul-Ain, & Shah, 2015).

Safety and Hazards

3-phenoxybenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3-phenoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3S/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJUPXKGJUPDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375115
Record name 3-phenoxybenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

252873-46-4
Record name 3-Phenoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252873-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-phenoxybenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 252873-46-4
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